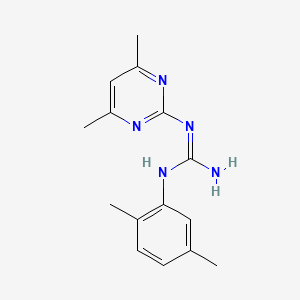

![molecular formula C22H16N2O2 B5435607 1,1'-(1,4-phenylene)bis[3-(2-pyridinyl)-2-propen-1-one]](/img/structure/B5435607.png)

1,1'-(1,4-phenylene)bis[3-(2-pyridinyl)-2-propen-1-one]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1'-(1,4-phenylene)bis[3-(2-pyridinyl)-2-propen-1-one], also known as PBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBP is a yellow crystalline powder with a molecular formula of C28H20N4O2 and a molecular weight of 456.48 g/mol.

Scientific Research Applications

Synthesis and Structural Analysis

- This compound has been synthesized and characterized, revealing interesting molecular structures and interactions. For instance, in one study, the crystal packing was stabilized by weak intermolecular hydrogen bonds and π-π stacking interactions (Wang, Gong, Sun, & Yao, 2013).

Electropolymerization and Conducting Polymers

- The compound's low oxidation potential facilitates its electropolymerization, leading to the formation of conducting polymers. These polymers are noted for their high electroactivity and stability in their conducting form (Larmat, Soloducho, Katritzky, & Reynolds, 1996).

Molecular Structures and Ligand Conformation

- Studies on bis(pyridiniopropyl)benzene derivatives show distinct molecular structures based on ligand conformation, which affects inter- and intramolecular π-π stacking. This indicates potential applications in molecular engineering and design (Koizumi, Tsutsui, & Tanaka, 2003).

Phase Transfer Catalysis

- The compound has been used in synthesizing bis[1-(2-aroyl-3-aryl)cyclopropylcarbonyl]benzenes and pyridines under Phase Transfer Catalysis, highlighting its versatility in organic synthesis (Reddy, Seenaiah, Padmaja, & Reddy, 1993).

Liquid Crystalline Polyurethanes

- Research into liquid crystalline polyurethanes involved this compound, leading to polymers exhibiting thermotropic liquid crystalline properties. This application is significant in the field of material science and engineering (Hao-bo, Yunfeng, & Zheng, 2006).

Coordination Polymers and Sensors

- The compound's structure has been utilized in creating coordination polymers with potential applications as luminescent sensors for metal ions, demonstrating its utility in analytical chemistry (Liu, Yu, Han, Chen, & Cheng, 2019).

Antioxidant Activity

- Studies have shown that derivatives of this compound exhibit significant antioxidant activity, providing insights into its potential use in pharmacology and biochemistry (Lavanya, Padmavathi, & Padmaja, 2014).

Novel Polymer Synthesis

- The compound has been involved in the synthesis of novel polymers, like hyperbranched polymers, which have unique optical properties. This application is crucial in the development of advanced materials (Kwak & Masuda, 2002).

properties

IUPAC Name |

(E)-3-pyridin-2-yl-1-[4-[(E)-3-pyridin-2-ylprop-2-enoyl]phenyl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c25-21(13-11-19-5-1-3-15-23-19)17-7-9-18(10-8-17)22(26)14-12-20-6-2-4-16-24-20/h1-16H/b13-11+,14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMILOAZQVYDST-PHEQNACWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC(=O)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C(=O)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-benzothiazol-2-yl)-3-[5-(4-bromophenyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5435525.png)

![N-(2-fluorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5435533.png)

![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5435536.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5435538.png)

![2-(1,3-benzothiazol-2-yl)-3-[5-(2-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5435543.png)

![N-(4-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5435547.png)

![N~2~-{[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5435573.png)

![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B5435584.png)

![isopropyl 7-methyl-5-[4-(methylthio)phenyl]-2-[(5-nitro-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435614.png)

![4-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B5435646.png)